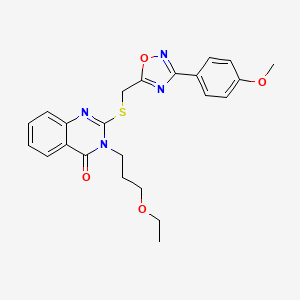

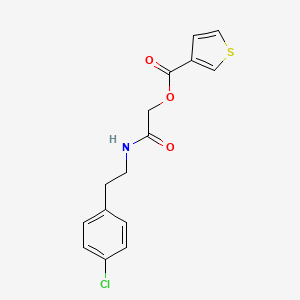

![molecular formula C12H12ClNO2 B2741266 5-氯-1H-螺[吲哚-3,4'-氧杂环戊烷]-2-酮 CAS No. 156232-36-9](/img/structure/B2741266.png)

5-氯-1H-螺[吲哚-3,4'-氧杂环戊烷]-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one” is a spiro-fused indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides . A four-step process with a 2–3 min residence time, and no aqueous work-up, creates spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro-fused indoles include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .科学研究应用

合成和化学性质

- 含氟非对映异构体的单罐合成:本研究概述了对映异构螺环化合物的合成,重点关注特定原子构型变化如何影响其性质 (Dandia 等人,2000)。

- 螺吲哚衍生物的合成:巯基乙酸与特定吲哚化合物的反应导致螺吲哚衍生物的产生,这是了解这些化合物结构性质的重要一步 (Sehgal 等人,1994)。

在检测和分析中的应用

- 汞离子的比色检测:一种新型螺恶嗪衍生物在溶液中检测汞离子时表现出高灵敏度和选择性。这意味着螺[吲哚-3,4'-氧杂环]-2-酮衍生物在环境监测和安全应用中具有潜力 (Pattaweepaiboon 等人,2020)。

药物化学和药理学

- 抗惊厥活性:对包括 5-氯-1H-螺[吲哚-3,4'-氧杂环]-2-酮相关的各种螺化合物的研究表明具有显着的抗惊厥活性,表明在开发新的抗癫痫药物中具有潜在作用 (Rajopadhye & Popp,1988)。

材料科学和缓蚀

- 绿色缓蚀剂:对螺[吲哚啉-3,4'-吡喃[2,3-c]吡唑]衍生物的研究证明了它们作为缓蚀剂的有效性,这可能与在工业应用中开发环保保护涂层有关 (Gupta 等人,2018)。

有机合成和化学反应

- 有机合成中的级联环扩大:与 5-氯-1H-螺[吲哚-3,4'-氧杂环]-2-酮结构相关的螺[环丙烷-1,5'-异恶唑烷]的研究为合成吲哚并二氮杂环骨架提供了新方法,为有机合成的更广泛领域做出了贡献 (Zorn 等人,1998)。

未来方向

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes . Due to the broad scope of biological activities associated with N-fused indoles, numerous methodologies have been reported for their synthesis . This suggests that there is ongoing interest in the development of new and efficient methodologies for accessing new spiroindolines and spiroindoles .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to affect multiple pathways, leading to their wide range of biological activities .

Result of Action

A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives, which this compound could be a part of, demonstrated potent antiproliferative activities against four human cancer cell lines .

生化分析

Biochemical Properties

It is known that indole derivatives, which 5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a part of, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

5-chlorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVIYEFIPRLRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=CC(=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

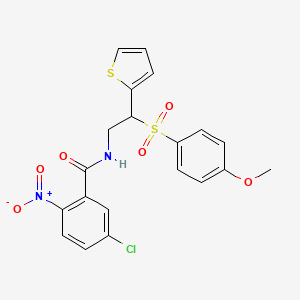

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)

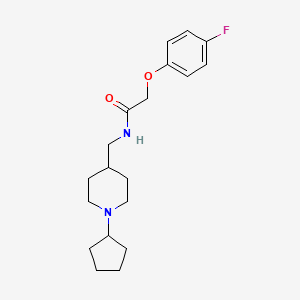

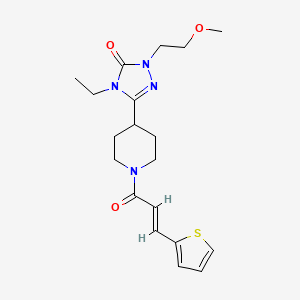

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

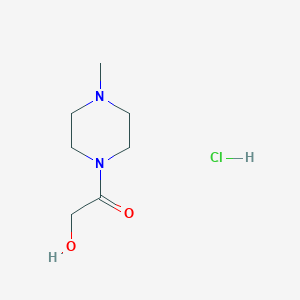

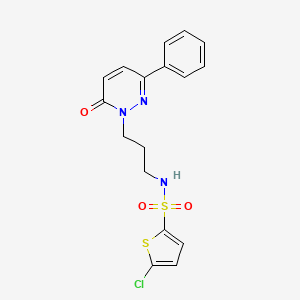

![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

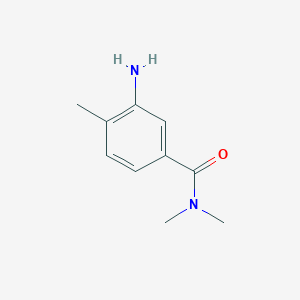

![N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide](/img/structure/B2741202.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)